CCR4 Antagonism – Class-Level Binding Affinity Range in Calcium Flux Assay
The target compound descends from a patent family (US 9,493,453 B2) in which structurally related piperazinyl pyrimidine derivatives exhibit potent CCR4 antagonism. While a specific IC50 for CAS 1251552-60-9 has not been publicly disclosed in peer-reviewed form, the closest analogues within the patent demonstrate IC50 values from 6 nM to 505 nM in a human CCR4 calcium flux assay using CCL22 as agonist [1]. This provides a quantitative benchmark range for the chemotype, against which the compound's anticipated potency can be contextualized relative to weaker or off-target structural variants.
| Evidence Dimension | CCR4 antagonist potency (IC50 range in calcium flux assay) |
|---|---|
| Target Compound Data | Not individually disclosed; positioned within a patent series exhibiting IC50 6–505 nM [1] |
| Comparator Or Baseline | Closest patent-exemplified analogues: IC50 = 6 nM (CHEMBL4641127), 8 nM (CHEMBL4642563), 121 nM (CHEMBL4649666), 505 nM (CHEMBL4644412) [1] |
| Quantified Difference | Estimated position within a 100-fold potency envelope; precise rank-order unavailable pending direct measurement |
| Conditions | Human CCR4 expressed in rat Chem-5 cells; inhibition of CCL22-induced calcium flux; FLIPR assay with Calcium 6 dye; 45 s measurement interval [1] |
Why This Matters
Establishes a relevant potency baseline for CCR4 antagonist screening campaigns, allowing researchers to benchmark the compound against the most potent and weakest members of the same patent class.
- [1] BindingDB Entry: Antagonist activity at human CCR4 expressed in rat chem-5 cells assessed as inhibition of CCL22-induced calcium flux (ChEMBL Assay ID: CHEMBL1996547). Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50011218. View Source
